Resolvin E1 Resolvin E1 Resolvin E1 is a resolvin that is (6Z,8E,10E,14Z,16E)-icosa-6,8,10,14,16-pentaenoic acid which is substituted at positions 5, 12 and 18 by hydroxy groups (the 5S,12R,18R stereoisomer). It has a role as an anti-inflammatory agent and a human xenobiotic metabolite. It is a nonclassic icosanoid, a long-chain fatty acid, a resolvin, a triol and a hydroxy polyunsaturated fatty acid. It is a conjugate acid of a resolvin E1(1-).
Resolvin E1 (RX 10001) is under investigation in clinical trial NCT00941018 (Single and Multiple Ascending Oral Dose Study of Resolvin E1 in Healthy Volunteers).
Brand Name: Vulcanchem
CAS No.: 1309610-43-2
VCID: VC0144025
InChI: InChI=1S/C20H30O5/c1-2-17(21)11-8-5-9-14-18(22)12-6-3-4-7-13-19(23)15-10-16-20(24)25/h3-9,11-13,17-19,21-23H,2,10,14-16H2,1H3,(H,24,25)/b4-3+,9-5-,11-8+,12-6+,13-7-/t17-,18+,19-/m1/s1
SMILES: CCC(C=CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O)O
Molecular Formula: C₂₀H₂₉NaO₅
Molecular Weight: 372.43

Resolvin E1

CAS No.: 1309610-43-2

Cat. No.: VC0144025

Molecular Formula: C₂₀H₂₉NaO₅

Molecular Weight: 372.43

* For research use only. Not for human or veterinary use.

Resolvin E1 - 1309610-43-2

Specification

Description Resolvin E1 is a resolvin that is (6Z,8E,10E,14Z,16E)-icosa-6,8,10,14,16-pentaenoic acid which is substituted at positions 5, 12 and 18 by hydroxy groups (the 5S,12R,18R stereoisomer). It has a role as an anti-inflammatory agent and a human xenobiotic metabolite. It is a nonclassic icosanoid, a long-chain fatty acid, a resolvin, a triol and a hydroxy polyunsaturated fatty acid. It is a conjugate acid of a resolvin E1(1-).
Resolvin E1 (RX 10001) is under investigation in clinical trial NCT00941018 (Single and Multiple Ascending Oral Dose Study of Resolvin E1 in Healthy Volunteers).
CAS No. 1309610-43-2
Molecular Formula C₂₀H₂₉NaO₅
Molecular Weight 372.43
IUPAC Name (5S,6Z,8E,10E,12R,14Z,16E,18R)-5,12,18-trihydroxyicosa-6,8,10,14,16-pentaenoic acid
Standard InChI InChI=1S/C20H30O5/c1-2-17(21)11-8-5-9-14-18(22)12-6-3-4-7-13-19(23)15-10-16-20(24)25/h3-9,11-13,17-19,21-23H,2,10,14-16H2,1H3,(H,24,25)/b4-3+,9-5-,11-8+,12-6+,13-7-/t17-,18+,19-/m1/s1
SMILES CCC(C=CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O)O

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